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Abstract

4-Bromo-o-xylene, also known as 1-bromo-3,4-dimethylbenzene, is a pivotal aromatic
halogenated compound that serves as a versatile and economically significant raw material in
the landscape of organic synthesis. Its unique structural features, comprising a reactive
bromine atom and two methyl groups on a benzene ring, offer a strategic entry point for the
construction of complex molecular architectures. This technical guide provides a
comprehensive overview of the synthetic utility of 4-bromo-o-xylene, with a particular focus on
its applications in the pharmaceutical and materials science sectors. Detailed experimental
protocols for key transformations, including palladium-catalyzed cross-coupling reactions and
organometallic reagent formation, are presented. Furthermore, this document incorporates
guantitative data in structured tables and visual diagrams of reaction pathways to facilitate a
deeper understanding and practical application of 4-bromo-o-xylene in research and
development.

Introduction

4-Bromo-o-xylene (CAS No: 583-71-1) is a colorless to light yellow liquid with a molecular
weight of 185.06 g/mol .[1] Its utility in organic synthesis is primarily derived from the carbon-
bromine bond, which can be readily transformed through a variety of classical and modern
synthetic methodologies. The presence of the vicinal methyl groups influences the electronic
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and steric properties of the aromatic ring, often imparting favorable characteristics to the
resulting products, such as enhanced solubility and modified reactivity.

This guide will explore the role of 4-bromo-o-xylene as a precursor in several critical classes
of organic reactions that are foundational to the synthesis of pharmaceuticals, agrochemicals,
and advanced materials. These include Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-
Hartwig cross-coupling reactions, as well as the formation of Grignard and organolithium
reagents.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of 4-bromo-o-xylene is provided in Table 1.

Table 1: Physicochemical Properties of 4-Bromo-o-xylene

Property Value

CAS Number 583-71-1

Molecular Formula CsHoBr

Molecular Weight 185.06 g/mol

Appearance Colorless to light yellow liquid
Melting Point -0.2°C

Boiling Point 215 °C

Density 1.37 g/mL at 25 °C

The industrial synthesis of 4-bromo-o-xylene is predominantly achieved through two main
routes: the diazotization of 3,4-dimethylaniline followed by a Sandmeyer-type reaction, or the
direct bromination of o-xylene.[2][3] While the diazotization method can produce high-purity
material (up to 98%), it is often less favored for large-scale production due to lower yields and
significant waste generation.[2] The direct bromination of o-xylene is more common but can
lead to a mixture of isomers, primarily 3-bromo-o-xylene, and di-brominated byproducts.[2]
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Experimental Protocol: Synthesis of 4-Bromo-o-xylene
via Bromination of o-Xylene

This protocol is adapted from a procedure in Organic Syntheses.[3]

Reaction Scheme:

Fe, 12

Br2

Br2, Fe, 12

o-Xylene » 4-Bromo-o-xylene

Click to download full resolution via product page
Figure 1: Synthesis of 4-Bromo-o-xylene.
Materials:

e 0-Xylene (500 g, 4.72 moles)

Iron filings (12 g)

lodine (1 crystal)

Bromine (660 g, 4.13 moles)

3% Sodium hydroxide solution

Calcium chloride

Equipment:

o 1-L three-necked flask with ground-glass joints
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Dropping funnel

Mechanical stirrer

Condenser

Thermometer

Gas-absorption trap

Ice-salt bath

Procedure:

In a 1-L three-necked flask, place o-xylene (500 g), iron filings (12 g), and a crystal of iodine.

Equip the flask with a dropping funnel, a mechanical stirrer, a condenser with a thermometer,
and a gas-absorption trap.

Cool the reaction mixture to 0 to -5 °C using an ice-salt bath while stirring.

Add bromine (660 g) dropwise over a period of 3 hours, maintaining the internal temperature
between 0 and -5 °C.

After the addition is complete, allow the mixture to stand overnight.

Pour the reaction mixture into water and wash successively with 500 mL of water, two 500-
mL portions of 3% sodium hydroxide solution, and one 500-mL portion of water.

Perform a steam distillation of the product, collecting approximately 8 L of distillate.
Separate the organic layer and dry it over calcium chloride.

Distill the crude product under reduced pressure, collecting the fraction boiling at 92—94
°C/14-15 mm Hg.

Expected Yield: 720-745 g (94-97% based on bromine).[3]
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Palladium-Catalyzed Cross-Coupling Reactions

4-Bromo-o-xylene is an excellent substrate for a variety of palladium-catalyzed cross-coupling
reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom
bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C(sp?)—C(sp?)
bonds. 4-Bromo-o-xylene can be coupled with a wide range of aryl and vinyl boronic acids or
their esters.

(

Pd Catalyst, Base

Click to download full resolution via product page

Figure 2: Suzuki-Miyaura Coupling Pathway.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromo-o-xylene

. Cataly . ] .
Boroni Ligand Solven Temp Time Yield
Entry . st Base
c Acid (mol%) t (°C) (h) (%)
(mol%)
4-
Nitroph ~90
Pd(OAc  SPhos Toluene _
1 enylbor KsPOa 100 12 (estimat
_ )2 (2) 4 /H20
onic ed)
acid
Phenylb ) ~95
) Pd(PPh Dioxan )
2 oronic - Na2COs 920 16 (estimat
] 3)a (3) e/H20
acid ed)
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Materials:

4-Bromo-o-xylene (1.85 g, 10 mmol)

e 4-Nitrophenylboronic acid (2.0 g, 12 mmol)
o Palladium(ll) acetate (45 mg, 0.2 mmol)

e SPhos (164 mg, 0.4 mmol)

e Potassium phosphate (4.24 g, 20 mmol)

e Toluene (40 mL)

o Water (4 mL)

Procedure:

e To a Schlenk flask, add 4-bromo-o-xylene, 4-nitrophenylboronic acid, palladium(ll) acetate,
SPhos, and potassium phosphate.

o Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
o Add degassed toluene and water.
e Heat the mixture to 100 °C and stir for 12 hours.

o Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp?)—-C(sp) bond between 4-bromo-o-
xylene and a terminal alkyne.
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Figure 3: Sonogashira Coupling Pathway.

Table 3: Representative Conditions for Sonogashira Coupling of 4-Bromo-o-xylene

Pd Cu
Cataly Cataly Solven Temp Time Yield
Entry Alkyne Base
st st t (°C) (h) (%)
(mol%) (mol%)
Phenyla Pd(PPh ~92
1 cetylen 3)2Cl2 Cul (4) EtsN THF 65 8 (estimat
e (2) ed)
Trimeth ~88
, Pd(PPh _ ,
2 ylsilylac e (3) Cul (5) i-Pra2NH  Toluene 80 12 (estimat
etylene 7 ed)
Materials:

e 4-Bromo-o-xylene (1.85 g, 10 mmol)

e Phenylacetylene (1.23 g, 12 mmol)

 Bis(triphenylphosphine)palladium(ll) dichloride (140 mg, 0.2 mmol)

o Copper(l) iodide (76 mg, 0.4 mmol)

o Triethylamine (20 mL)

e THF (30 mL)

© 2025 BenchChem. All rights reserved.

7/10 Tech Support


https://www.benchchem.com/product/b1216868?utm_src=pdf-body-img
https://www.benchchem.com/product/b1216868?utm_src=pdf-body
https://www.benchchem.com/product/b1216868?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Procedure:

In a round-bottom flask, dissolve 4-bromo-o-xylene and phenylacetylene in a mixture of
triethylamine and THF.

o Degas the solution by bubbling argon through it for 20 minutes.

e Add the palladium and copper catalysts.

» Heat the reaction mixture to 65 °C and stir for 8 hours under an inert atmosphere.
» Cool the mixture, filter through a pad of celite, and rinse with ethyl acetate.

o Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of 4-bromo-o-xylene with an alkene to form a
substituted alkene.

G-Bromo-o-xylene

: Pd Catalyst, Base

3,4—Dimethylstilbene)

Styrene
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Electrophile (e.g., RCHO)

1. Electrophile
4-Bromo-o-xylene Mg, THE 3,4-Dimethylphenyl- —2.H30+
magnesium bromide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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